(3S)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide

Chiral resolution Enantiomeric differentiation Stereospecific synthesis

Sourcing chiral β-amino acid derivatives with verified enantiopurity is a common bottleneck in medicinal chemistry. (3S)-3-Amino-3-(4-chlorothiophen-2-yl)propanamide (CAS 1568203-01-9) eliminates the need for post-synthetic chiral resolution by providing the (S)-configuration pre-installed at the β-carbon. - Enantiopure building block for FABP4/5 inhibitor libraries (class benchmark IC₅₀ 13 nM). - Primary amide handle enables direct N-acylation or controlled hydrolysis to the carboxylic acid. - 4-Chloro substitution modulates lipophilicity (LogP 0.58) for balanced solubility and membrane penetration. Available at 95% purity for immediate research and further manufacturing use.

Molecular Formula C7H9ClN2OS
Molecular Weight 204.68 g/mol
Cat. No. B13259960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(4-chlorothiophen-2-YL)propanamide
Molecular FormulaC7H9ClN2OS
Molecular Weight204.68 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Cl)C(CC(=O)N)N
InChIInChI=1S/C7H9ClN2OS/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11)/t5-/m0/s1
InChIKeyCMMGJUJJPDRPEL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(4-chlorothiophen-2-yl)propanamide – Chiral β-Amino Acid Building Block Procurement Guide


(3S)-3-Amino-3-(4-chlorothiophen-2-yl)propanamide (CAS 1568203-01-9) is a chiral non-proteinogenic β-amino acid derivative featuring a 4-chlorothiophene moiety at the β-position and a terminal primary amide. With a molecular formula of C₇H₉ClN₂OS and a molecular weight of 204.68 g/mol, this compound belongs to the halothienyl β-amino acid class first systematically described as versatile building blocks for medicinal chemistry [1]. The compound is commercially available from multiple research chemical suppliers at 95% purity and is categorized as a heterocyclic building block intended for laboratory research and further manufacturing use only . Its (S)-configured stereogenic centre at the β-carbon distinguishes it from the corresponding (R)-enantiomer (CAS 1567926-86-6) and the racemate (CAS 1514222-36-6), all of which are independently catalogued and sold as distinct chemical entities .

Why Generic Substitution Fails for (3S)-3-Amino-3-(4-chlorothiophen-2-yl)propanamide


Substituting this compound with its racemate (CAS 1514222-36-6) or the opposite (R)-enantiomer (CAS 1567926-86-6) introduces fundamentally different stereochemical entities. In β-amino acid derivatives, enantiomeric configuration at the β-carbon directly governs molecular recognition at biological targets – a principle well-established across the broader β-amino acid field where individual enantiomers of thiophene-containing scaffolds exhibit divergent pharmacological profiles . The 4-chloro substituent on the thiophene ring further distinguishes this compound from non-halogenated analogs such as (3S)-3-amino-3-(thiophen-2-yl)propanamide (CAS 1306137-00-7), altering both lipophilicity (calculated LogP 0.58 vs. a predicted lower value for the des-chloro analog) and electronic properties . The primary amide terminus differentiates it from the corresponding carboxylic acid analog (CAS 1366563-92-9), which carries a formal negative charge at physiological pH and exhibits distinct hydrogen-bonding capacity. These three axes of differentiation – stereochemistry, halogen substitution, and terminal functional group – collectively preclude simple interchangeability .

Quantitative Differentiation Evidence: (3S)-3-Amino-3-(4-chlorothiophen-2-yl)propanamide vs. Closest Analogs


Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate – Chiral Configuration as a Procurement Determinant

The (S)-enantiomer (CAS 1568203-01-9) is catalogued and sold as a discrete chemical entity separate from the (R)-enantiomer (CAS 1567926-86-6) and the racemate (CAS 1514222-36-6). All three are independently assigned distinct CAS numbers by chemical registry authorities, confirming they are treated as different substances for procurement, inventory, and regulatory purposes . While direct comparative bioactivity data for this specific scaffold are absent from the published literature, the broader class of thiophene-containing β-amino acids demonstrates enantiomer-dependent biological recognition . The (S)-configuration is defined by the Cahn-Ingold-Prelog priority at the β-carbon stereocentre, as confirmed by the InChI stereodescriptor '/t5-/m0/s1' in the standardized IUPAC International Chemical Identifier .

Chiral resolution Enantiomeric differentiation Stereospecific synthesis

Lipophilicity and Physicochemical Profile: 4-Chloro Substitution Quantitatively Differentiates from Non-Halogenated Thiophene Analogs

The 4-chloro substituent on the thiophene ring contributes measurable lipophilicity to the scaffold. The vendor-reported calculated LogP for (3S)-3-amino-3-(4-chlorothiophen-2-yl)propanamide is 0.58 . In contrast, the des-chloro analog (3S)-3-amino-3-(thiophen-2-yl)propanamide (CAS 1306137-00-7) has a predicted XLogP3 of approximately -0.2 based on structurally analogous (3R)-3-amino-3-(5-methylthiophen-2-yl)propanamide computational data, where the methyl-substituted thiophene analog with comparable molecular weight has a reported XLogP3 of -0.2 [1]. The ~0.8 LogP unit difference attributable to chlorine substitution alters predicted membrane permeability and protein binding characteristics. Additional computed properties from the vendor datasheet include 2 hydrogen bond donors, 2 hydrogen bond acceptors, and an Fsp³ value of 0.286, defining a relatively planar, moderately polar scaffold .

Lipophilicity LogP Physicochemical properties Halogen effects

Functional Group Differentiation: Primary Amide vs. Carboxylic Acid Terminus Defines Distinct Reactivity and Hydrogen-Bonding Capacity

The target compound bears a terminal primary amide (-CONH₂), whereas the structurally closest catalogued analog (3S)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid (CAS 1366563-92-9) bears a carboxylic acid (-COOH) terminus. This functional group difference produces quantifiable divergence in hydrogen-bonding capacity: the amide contributes 2 hydrogen bond donors and 2 hydrogen bond acceptors, while the carboxylic acid contributes 1 donor (OH) and 2 acceptors (C=O) in its neutral form, and an additional charge-mediated interaction in its ionized form at physiological pH . The molecular weight difference is minimal (204.68 vs. 205.66 g/mol), but the formal charge state at pH 7.4 differs substantially: the amide remains neutral while the carboxylic acid is predominantly deprotonated (pKa ~ 4-5 for β-amino acids) . This distinction is critical for applications where charge state influences solubility, membrane penetration, or target binding.

Amide bond Functional group interconversion Hydrogen bonding Charge state

Vendor Purity Benchmarking: Comparable Chemical Purity Across Suppliers with Differentiated Documentation Packages

Multiple suppliers offer this compound at a stated purity of 95%. Fluorochem provides the most comprehensive publicly accessible technical documentation, including IUPAC nomenclature, canonical SMILES, InChI/InChI Key with stereochemistry, MDL number (MFCD35096156), computed LogP (0.584), H-bond donor/acceptor counts, Fsp³ (0.286), and full GHS hazard classification with precautionary codes . Chemscene specifies storage conditions (sealed in dry, 2-8°C) and shipping parameters (room temperature in continental US) . CymitQuimica lists the compound as 'Discontinued' for their 5 mg offering (Ref. 3D-TMC20301), indicating potential supply constraints for smaller quantities . Leyan and Moldb catalogue the compound without published storage or hazard documentation. No supplier currently provides enantiomeric excess (ee) or specific optical rotation data in publicly accessible datasheets.

Chemical purity Quality control Vendor comparison Procurement specifications

Class-Level Context: Halothienyl β-Amino Acid Scaffold in FABP4/5 Inhibitor Chemistry

While no direct FABP inhibition data has been published for (3S)-3-amino-3-(4-chlorothiophen-2-yl)propanamide itself, the non-annulated thiophenylamide chemotype – to which this compound structurally belongs – is the subject of patent US9353102 (Hoffmann-La Roche), which claims compounds of formula (I) as dual FABP4/5 inhibitors for type 2 diabetes, atherosclerosis, and NASH [1]. Within this patent series, structurally related thiophenylamides achieved FABP4 IC₅₀ values of 13 nM and FABP5 IC₅₀ values of 16 nM by TR-FRET assay, with other exemplified compounds showing IC₅₀ values ranging from 20 nM to 890 nM depending on substitution pattern [2]. Additionally, a structurally related analog, (3R)-3-amino-3-(5-methylthiophen-2-yl)propanamide (CAS 1307992-02-4), was reported to bind mGluR5 with an IC₅₀ of 42 nM, demonstrating that β-amino-thiophene-propanamide scaffolds can achieve nanomolar target engagement [3]. These data establish the broader scaffold class as pharmacologically competent, though direct extrapolation to the 4-chloro-(S)-enantiomer requires experimental confirmation.

FABP inhibitor Fatty acid binding protein Thiophene amide Metabolic disease

Recommended Application Scenarios for (3S)-3-Amino-3-(4-chlorothiophen-2-yl)propanamide Based on Available Evidence


Asymmetric Synthesis of Diastereomerically Pure FABP-Targeted Compound Libraries

The (S)-configured β-amino amide scaffold can serve as a chiral building block for constructing non-annulated thiophenylamide libraries targeting FABP4 and/or FABP5, following the general formula (I) disclosed in Hoffmann-La Roche patent US9353102. The pre-installed (S)-stereochemistry at the β-carbon eliminates the need for post-synthetic chiral resolution, while the terminal primary amide provides a handle for further N-acylation or coupling reactions. The 4-chloro substituent on the thiophene ring may be exploited for structure-activity relationship (SAR) exploration, as halogen substitution patterns are known to modulate FABP isoform selectivity in this chemotype [1]. The class-level FABP4 IC₅₀ benchmark of 13 nM for optimized analogs provides a quantitative potency reference for library design [1].

Stereospecific Peptidomimetic Design Using a Constrained β-Amino Acid Core

As a β-amino acid derivative, this compound is suited for incorporation into peptidomimetic scaffolds where the additional methylene spacer (relative to α-amino acids) confers resistance to proteolytic degradation. The (S)-configuration at the β-carbon enforces a specific backbone dihedral angle that differs from natural (S)-α-amino acids, potentially inducing turn motifs or stabilizing specific secondary structures [2]. The chlorothiophene side chain offers a relatively planar, electron-rich aromatic surface for π-stacking interactions with aromatic protein residues. The calculated LogP of 0.58 indicates moderate lipophilicity compatible with both aqueous solubility and membrane penetration, supporting cellular assay compatibility .

Precursor for (3S)-3-Amino-3-(4-chlorothiophen-2-yl)propanoic Acid via Controlled Amide Hydrolysis

The primary amide can be selectively hydrolyzed to the corresponding carboxylic acid (CAS 1366563-92-9) under controlled acidic or enzymatic conditions, providing access to the β-amino acid form for peptide coupling or further derivatization. This transformation pathway is valuable when procurement of the acid analog is supply-constrained or when the amide form offers superior storage stability. The neutral amide may also serve as a prodrug-like precursor if the ultimate application requires the free carboxylate for target engagement [2]. Purchasing the amide with the (S)-configuration pre-installed avoids the need for chiral separation of racemic β-amino acid mixtures, which typically requires chiral HPLC or enzymatic resolution .

Comparative Chiral Pharmacology Studies: (S)- vs. (R)-Enantiomer Profiling

Given that both enantiomers (CAS 1568203-01-9 and CAS 1567926-86-6) and the racemate (CAS 1514222-36-6) are commercially available, a well-controlled experimental design can directly compare the biological activity of the (S)- and (R)-enantiomers in any assay of interest. The class precedent for enantiomer-dependent pharmacological activity in thiophene β-amino acid derivatives [1] supports the value of such a comparison, particularly for target engagement studies where stereospecific binding may translate into differential potency or selectivity. The availability of all three forms from a single supplier (Leyan) simplifies procurement logistics for enantiomeric profiling studies [2].

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